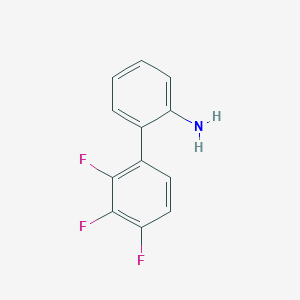

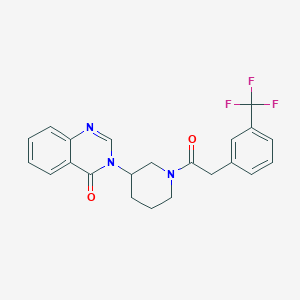

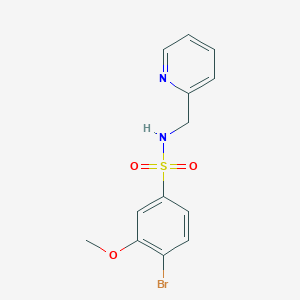

2-(2,3,4-Trifluorophenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3,4-Trifluorophenyl)aniline is a chemical compound that belongs to the aniline family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This structural feature significantly influences the compound's reactivity and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can impact the electronic properties of the molecule.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, including those similar to 2-(2,3,4-Trifluorophenyl)aniline, often involves metalation as a key step. Metalation, or the replacement of a hydrogen atom with a metal atom, can be achieved with varying site selectivity depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium at specific positions on the benzene ring, leading to various electrophilic trapping products . Additionally, the synthesis of dibromo-trifluoromethoxy aniline derivatives has been optimized using brominating agents like Br2 and Br2-H2O2, achieving high yields and purity .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines is significantly influenced by the position of the substituent group on the benzene ring. Spectroscopic methods such as FTIR, FT-Raman, and NMR have been employed to study the vibrational frequencies, structural characteristics, and electronic properties of these molecules . The presence of the trifluoromethyl group can lead to intramolecular hydrogen bonding, which is crucial for the molecule's stability and reactivity.

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can participate in various chemical reactions, leading to the formation of different heterocyclic compounds. For example, reactions with dianions derived from oximes can facilitate the synthesis of isoxazoles, while reactions with monoanions from benzamidine can yield triazines . The anionically activated trifluoromethyl group in these anilines can undergo elimination of fluoride to generate intermediate products that are precursors to a wide range of synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,3,4-Trifluorophenyl)aniline derivatives are influenced by the trifluoromethyl group. This group's electron-withdrawing nature affects the molecule's acidity, basicity, and overall reactivity. The introduction of substituents such as hydroxy groups or iodophenylation can further modify these properties, as seen in reactions with phenyliodine(III) bis(trifluoroacetate) . The electronic properties, including HOMO and LUMO energies, can be analyzed using time-dependent DFT methods, providing insights into the compound's potential applications in various fields .

Safety And Hazards

Propriétés

IUPAC Name |

2-(2,3,4-trifluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQYVGWCVSTAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trifluorophenyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B3019170.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3019179.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)

![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)